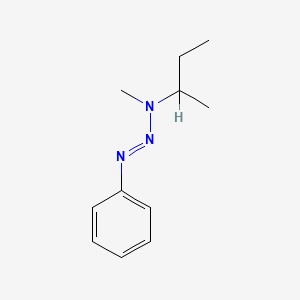
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene typically involves the reaction of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine with nitrous acid. The reaction is carried out under acidic conditions, usually at low temperatures to prevent decomposition of the diazo compound. The general reaction scheme is as follows:
Preparation of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine: This intermediate can be synthesized by the reaction of 1-phenylhydrazine with 3-methyl-3-(1-methylpropyl)chloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazene derivatives.
Scientific Research Applications
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene has several scientific research applications:
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage cancer cells.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene involves the formation of reactive intermediates such as free radicals and nitrenes. These intermediates can interact with biological molecules, leading to various effects such as DNA damage and cell death. The molecular targets include nucleic acids and proteins, and the pathways involved are often related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1-triazene: Lacks the 1-methylpropyl group, making it less hydrophobic.
3-Methyl-1-phenyl-1-triazene: Similar structure but without the 1-methylpropyl group.
1-Phenyl-3-(1-methylpropyl)-1-triazene: Similar but lacks the methyl group on the triazene nitrogen.
Uniqueness
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is unique due to the presence of both the 1-methylpropyl and methyl groups, which can influence its reactivity and interactions with biological molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
76790-40-4 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-phenyldiazenylbutan-2-amine |
InChI |
InChI=1S/C11H17N3/c1-4-10(2)14(3)13-12-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
IKHFVLBUZWQPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


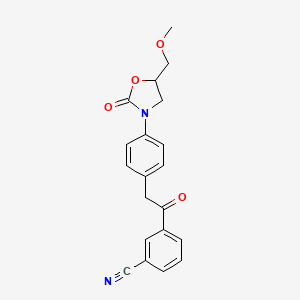
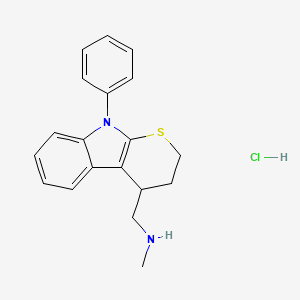
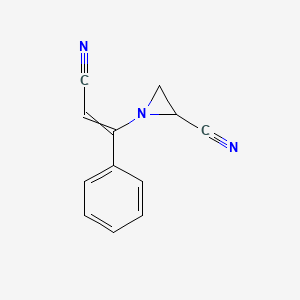
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
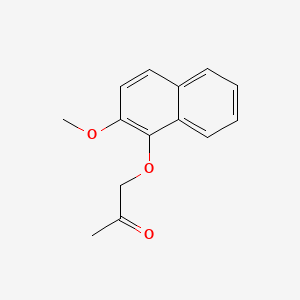
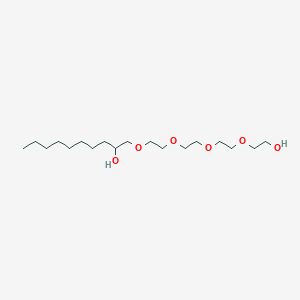
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
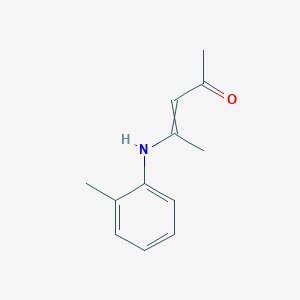


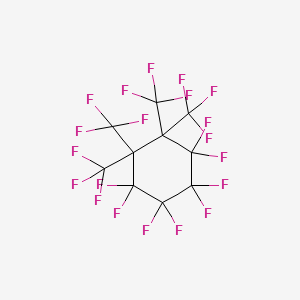
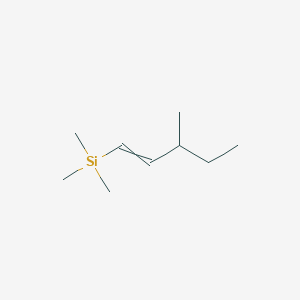
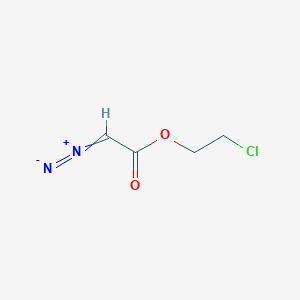
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
